4-Nitrobenzoyl isothiocyanate

Overview

Description

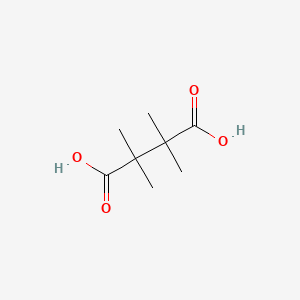

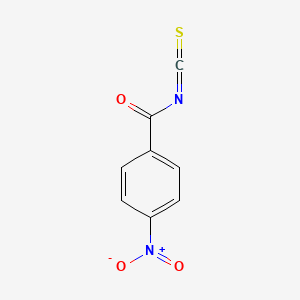

4-Nitrobenzoyl isothiocyanate (CAS Number: 28115-92-6) is a chemical compound with the linear formula C8H4N2O3S . It is a rare and unique chemical offered by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this product is not collected by Sigma-Aldrich, so it is essential for buyers to verify its identity and purity .

Molecular Structure Analysis

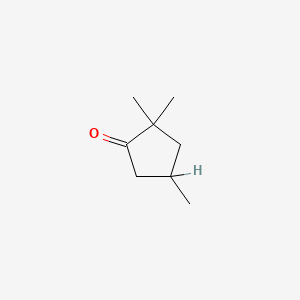

The molecular structure of 4-Nitrobenzoyl isothiocyanate consists of a benzene ring substituted with a nitro group (-NO2) and an isothiocyanate group (-NCS). The compound’s 2D and 3D structures can be visualized using tools such as the NIST Chemistry WebBook .

Scientific Research Applications

Biological Research

4-Nitrobenzoyl isothiocyanate: is used in biological research for the modification of biomolecules. It reacts with amines to form thiourea derivatives, which can be useful in studying protein interactions and functions .

Material Science

In material science, this compound can be utilized to modify surface properties of materials. Its reactivity with various functional groups makes it a candidate for creating specialized coatings that could impart additional features like antimicrobial properties .

Pharmaceutical Research

4-Nitrobenzoyl isothiocyanate: may be involved in the synthesis of pharmaceuticals. Its ability to react with amines can lead to the formation of compounds with potential therapeutic effects .

Mechanism of Action

Target of Action

4-Nitrobenzoyl isothiocyanate is a complex organic compound that embodies several facets of organic chemistry Isothiocyanates, in general, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

The isothiocyanate functional group, which contains a carbon atom doubly bonded to both a nitrogen atom and a sulfur atom (-n=c=s), is known to interact with biological targets . This group is attached to the carbonyl carbon of the benzoyl group, leading to unique chemical properties and reactivity .

Biochemical Pathways

Isothiocyanates, including 4-Nitrobenzoyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . These effects are likely due to their interaction with various biological targets and pathways .

properties

IUPAC Name |

4-nitrobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZFXQNOYBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182392 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28115-92-6 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Nitrobenzoyl isothiocyanate react with amino acids, and what are the potential applications of the resulting compounds?

A1: 4-Nitrobenzoyl isothiocyanate readily reacts with amino acids like Histidine [, ] and Tyrosine [] in acetone. This reaction forms thiourea derivatives. These derivatives have shown potential as ligands in the formation of metal complexes [, ]. These complexes are of interest in various fields, including catalysis and materials science. For example, complexes with divalent metal ions like manganese, cobalt, nickel, zinc, cadmium, and mercury have been synthesized and characterized using various spectroscopic techniques [, ].

Q2: Can you provide details on the structural characterization of 4-Nitrobenzoyl isothiocyanate and its derivatives?

A2: While specific spectroscopic data for 4-Nitrobenzoyl isothiocyanate wasn't provided in the provided research, its derivatives have been thoroughly characterized. Techniques used include elemental analysis (CHNS), infrared spectroscopy (FT-IR), electronic spectroscopy (UV-Vis), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) [, ]. These methods help determine the structure, functional groups, and electronic properties of the synthesized compounds. For example, in one study [], a glucose-derived thiourea derivative of 4-Nitrobenzoyl isothiocyanate was further analyzed using single-crystal X-ray diffraction, providing detailed 3D structural information.

Q3: What is the significance of synthesizing metal complexes with 4-Nitrobenzoyl isothiocyanate derivatives?

A3: The synthesis of metal complexes with 4-Nitrobenzoyl isothiocyanate derivatives allows for the investigation of their potential applications in various fields. For instance, the geometry of these complexes, which can be tetrahedral or square planar depending on the metal ion, significantly influences their properties [, ]. These properties are crucial for applications in catalysis, where the complex's geometry directly impacts its activity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.